molecular formula C17H16N2O3S B10975710 6-[(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

6-[(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

Cat. No.: B10975710
M. Wt: 328.4 g/mol
InChI Key: JHVAVFCAELQJSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is a complex organic compound featuring a thiazole ring, a phenyl group, and a cyclohexene ring. The thiazole ring is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, which contributes to the compound’s unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid typically involves multi-step organic reactions. One common route starts with the preparation of the thiazole ring, followed by the introduction of the phenyl group and the cyclohexene ring. The final step involves the formation of the carboxylic acid group.

    Thiazole Ring Formation: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Phenyl Group Introduction: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Cyclohexene Ring Formation: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Carboxylic Acid Formation: The final step involves the oxidation of an aldehyde or alcohol group to form the carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, to form epoxides or diols.

    Reduction: Reduction reactions can target the thiazole ring or the carboxylic acid group, leading to the formation of thiazolidine or alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., acidic or basic environments).

Major Products

    Oxidation: Formation of epoxides, diols, or carboxylic acids.

    Reduction: Formation of alcohols, thiazolidines, or reduced carboxylic acid derivatives.

    Substitution: Introduction of various functional groups such as halides, alkyl groups, or amino groups.

Scientific Research Applications

6-[(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 6-[(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.

    Pathways Involved: It can influence signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    6-[(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]cyclohex-3-ene-1-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    6-[(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]cyclohex-3-ene-1-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid.

    6-[(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]cyclohex-3-ene-1-nitrile: Similar structure but with a nitrile group instead of a carboxylic acid.

Uniqueness

6-[(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is unique due to its combination of a thiazole ring, phenyl group, and cyclohexene ring with a carboxylic acid functional group. This unique structure contributes to its diverse reactivity and potential biological activities, distinguishing it from other similar compounds.

Properties

Molecular Formula

C17H16N2O3S

Molecular Weight

328.4 g/mol

IUPAC Name

6-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C17H16N2O3S/c20-15(12-8-4-5-9-13(12)16(21)22)19-17-18-14(10-23-17)11-6-2-1-3-7-11/h1-7,10,12-13H,8-9H2,(H,21,22)(H,18,19,20)

InChI Key

JHVAVFCAELQJSD-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC(C1C(=O)NC2=NC(=CS2)C3=CC=CC=C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.